molecular formula C23H21ClN4O3 B10919946 N-(3-chloro-4-methoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919946
M. Wt: 436.9 g/mol
InChI Key: XHWSUTICBIJVDX-UHFFFAOYSA-N
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Description

N~4~-(3-CHLORO-4-METHOXYPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with chloromethoxy and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHOXYPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-CHLORO-4-METHOXYPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups .

Scientific Research Applications

N~4~-(3-CHLORO-4-METHOXYPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHOXYPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(3-CHLORO-4-METHOXYPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and the pyrazolo[3,4-b]pyridine core. This structure imparts specific chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C23H21ClN4O3

Molecular Weight

436.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21ClN4O3/c1-13-21-17(23(29)25-15-8-9-20(31-4)18(24)11-15)12-19(26-22(21)28(2)27-13)14-6-5-7-16(10-14)30-3/h5-12H,1-4H3,(H,25,29)

InChI Key

XHWSUTICBIJVDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC(=C(C=C4)OC)Cl)C

Origin of Product

United States

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